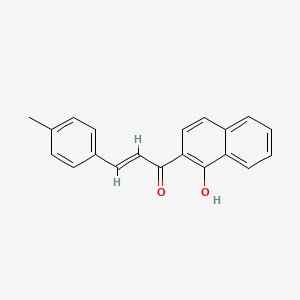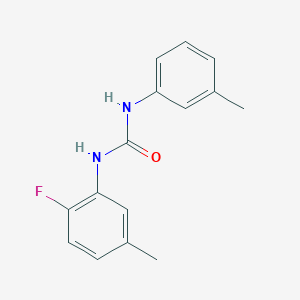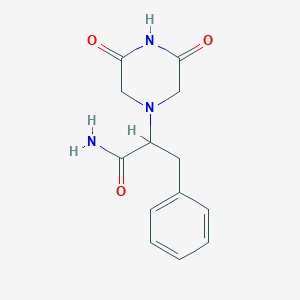
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one, also known as HNP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. HNP belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one exerts its biological effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR. 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has also been reported to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes, scavenge free radicals, and induce apoptosis and cell cycle arrest in cancer cells. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has exhibited neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has exhibited potent biological activities at low concentrations, making it a promising candidate for further studies. However, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has some limitations for lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has not been extensively tested in animal models, and its toxicity and pharmacokinetics need to be evaluated.
将来の方向性
There are several future directions for the research on 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one. Firstly, the biological effects and mechanisms of action of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one need to be further elucidated. Secondly, the toxicity and pharmacokinetics of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one need to be evaluated in animal models. Thirdly, the potential therapeutic applications of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one need to be explored in various disease models, including cancer, inflammation, and neurodegenerative diseases. Fourthly, the structure-activity relationship of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one needs to be investigated to develop more potent and selective analogs. Finally, the development of novel drug delivery systems for 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one can enhance its bioavailability and efficacy.
合成法
The synthesis of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one involves the condensation of 2-hydroxy-1-naphthaldehyde and 4-methylacetophenone in the presence of a base catalyst. The reaction proceeds through the formation of a chalcone intermediate, which is then subjected to a selective reduction to yield 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one. The purity and yield of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has been reported to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in various cell lines and animal models. 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has exhibited cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
(E)-1-(1-hydroxynaphthalen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-14-6-8-15(9-7-14)10-13-19(21)18-12-11-16-4-2-3-5-17(16)20(18)22/h2-13,22H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRBBVARHHTUBA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)

![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)


![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)